Cas no 477710-45-5 (Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate)

Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate
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- MDL: MFCD02570870
Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00894503-1g |
Ethyl 3,5-dimethyl-1-[5-(thiophene-2-amido)pyridin-2-yl]-1H-pyrazole-4-carboxylate |
477710-45-5 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
Key Organics Ltd | 1R-0636-10MG |
ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate |
477710-45-5 | >90% | 10mg |
£63.00 | 2023-09-07 | |
Key Organics Ltd | 1R-0636-10G |
ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate |
477710-45-5 | >90% | 10g |
£5775.00 | 2023-09-07 | |
Matrix Scientific | 171292-500mg |
Ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate |
477710-45-5 | 500mg |
$918.00 | 2023-09-07 | ||
Matrix Scientific | 171292-1g |
Ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate |
477710-45-5 | 1g |
$1836.00 | 2023-09-07 | ||
A2B Chem LLC | AI83185-1mg |
ethyl 3,5-dimethyl-1-[5-(thiophene-2-amido)pyridin-2-yl]-1H-pyrazole-4-carboxylate |
477710-45-5 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI83185-5mg |
ethyl 3,5-dimethyl-1-[5-(thiophene-2-amido)pyridin-2-yl]-1H-pyrazole-4-carboxylate |
477710-45-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI83185-500mg |
ethyl 3,5-dimethyl-1-[5-(thiophene-2-amido)pyridin-2-yl]-1H-pyrazole-4-carboxylate |
477710-45-5 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI83185-1g |
ethyl 3,5-dimethyl-1-[5-(thiophene-2-amido)pyridin-2-yl]-1H-pyrazole-4-carboxylate |
477710-45-5 | >90% | 1g |
$1295.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626828-5mg |
Ethyl 3,5-dimethyl-1-(5-(thiophene-2-carboxamido)pyridin-2-yl)-1H-pyrazole-4-carboxylate |
477710-45-5 | 98% | 5mg |
¥582.00 | 2024-05-12 |
Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylateに関する追加情報
Ethyl 3,5-Dimethyl-1-{5-(2-Thienylcarbonyl)Amino-2-Pyridinyl}-1H-Pyrazole-4-Carboxylate: A Comprehensive Overview
Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate, with CAS No. 477710-45-5, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines multiple functional groups and heterocyclic rings. The molecule's structure includes a pyrazole ring, a pyridine ring, and a thienyl group, all of which contribute to its versatile chemical properties.
The pyrazole ring in this compound is a five-membered aromatic heterocycle containing two nitrogen atoms. It is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug design. The pyridine ring, on the other hand, is a six-membered aromatic heterocycle with one nitrogen atom. Its electron-withdrawing properties enhance the reactivity of the compound in certain chemical environments. The thienyl group, derived from thiophene, introduces sulfur into the molecule, which can influence its electronic properties and bioavailability.
Recent studies have highlighted the potential of this compound in medicinal chemistry. Researchers have explored its ability to act as a scaffold for designing new drugs targeting various therapeutic areas. For instance, the compound's pyrazole moiety has been shown to exhibit anti-inflammatory and anti-cancer activities in preclinical models. Additionally, the thienylcarbonyl group has been implicated in modulating enzyme activity, suggesting its role in drug metabolism.
The synthesis of Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate involves a series of multi-step reactions that require precise control over reaction conditions. Key steps include the formation of the pyrazole ring through cyclization reactions and the subsequent introduction of functional groups such as the thienylcarbonyl moiety. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, has significantly improved the efficiency and yield of this process.
In terms of applications, this compound has shown promise in several areas. Its ability to act as a bioisostere makes it an attractive candidate for replacing existing drug molecules with improved pharmacokinetic profiles. Furthermore, its structural complexity allows for extensive chemical diversification, enabling researchers to explore a wide range of analogs with varying biological activities.
Recent advancements in computational chemistry have also contributed to our understanding of this compound's properties. Molecular docking studies have revealed potential binding interactions with key biological targets, such as kinases and receptors. These findings have paved the way for further experimental validation and optimization of the compound's bioactivity.
In conclusion, Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate represents a fascinating example of how complex organic molecules can be harnessed for innovative applications in drug discovery and development. With ongoing research uncovering new insights into its chemical behavior and biological effects, this compound continues to be a subject of interest for scientists across multiple disciplines.
477710-45-5 (Ethyl 3,5-dimethyl-1-{5-(2-thienylcarbonyl)amino-2-pyridinyl}-1H-pyrazole-4-carboxylate) 関連製品
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